molecular formula C19H23NO3 B13752708 1-((2-Hydroxy-1-naphthyl)methyl)nipecotic acid ethyl ester CAS No. 108984-35-6

1-((2-Hydroxy-1-naphthyl)methyl)nipecotic acid ethyl ester

Cat. No.: B13752708
CAS No.: 108984-35-6
M. Wt: 313.4 g/mol
InChI Key: QVCOJNSOQPFNPA-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-3-carboxylate is a chemical compound with a molecular formula of C19H23NO3. This compound is known for its unique structure, which includes a piperidine ring substituted with an ethyl ester group and a hydroxynaphthylmethyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with 2-hydroxynaphthaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-3-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxylate
  • Naphthylmethylpiperidine derivatives
  • Indole derivatives

Uniqueness

Ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring and the presence of both hydroxyl and ester functional groups. This combination of features provides it with distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

CAS No.

108984-35-6

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-3-carboxylate

InChI

InChI=1S/C19H23NO3/c1-2-23-19(22)15-7-5-11-20(12-15)13-17-16-8-4-3-6-14(16)9-10-18(17)21/h3-4,6,8-10,15,21H,2,5,7,11-13H2,1H3

InChI Key

QVCOJNSOQPFNPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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